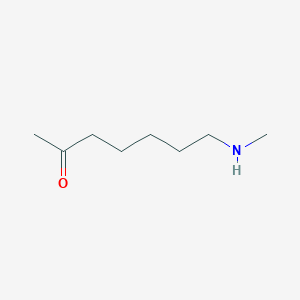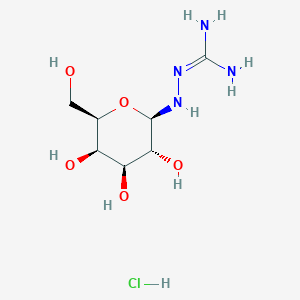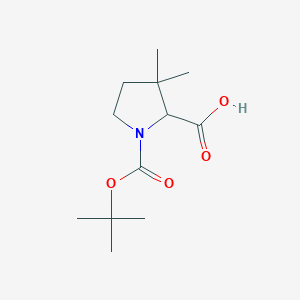
rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
描述
rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: is a synthetic compound used primarily in research settings. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often utilized in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of an amine with a dihaloalkane.
Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 3-position of the pyrrolidine ring. This can be accomplished through alkylation reactions using reagents such as methyl iodide or methyl bromide.
Protection of the Amine Group: The amine group is then protected using a tert-butoxycarbonyl (Boc) group. This is typically done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid functionality. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, typically involving the reduction of the carboxylic acid group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and biologically active molecules
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to mimic natural substrates makes it a valuable tool in biochemical research.
Medicine: this compound is used in the development of new drugs and therapeutic agents. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It can also interact with receptors and other proteins, modulating their activity and function. The exact mechanism of action depends on the specific application and the molecular targets involved.
相似化合物的比较
rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid can be compared with other similar compounds, such as:
N-Boc-2-pyrrolidinecarboxylic Acid: This compound lacks the dimethyl groups at the 3-position, making it less sterically hindered and more reactive in certain reactions.
N-Boc-3-methyl-2-pyrrolidinecarboxylic Acid: This compound has only one methyl group at the 3-position, resulting in different steric and electronic properties.
N-Boc-3,3-dimethyl-2-piperidinecarboxylic Acid: This compound has a six-membered piperidine ring instead of a five-membered pyrrolidine ring, leading to different conformational and reactivity profiles.
The uniqueness of this compound lies in its specific combination of steric and electronic properties, which make it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
属性
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWJYOGVFLUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398881 | |
| Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143979-40-2 | |
| Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


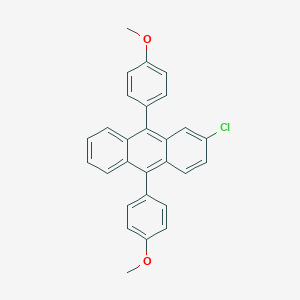
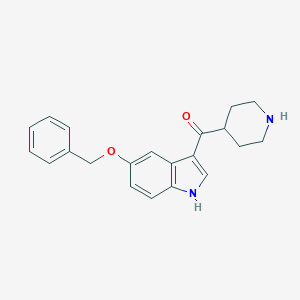
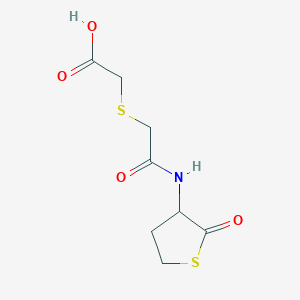
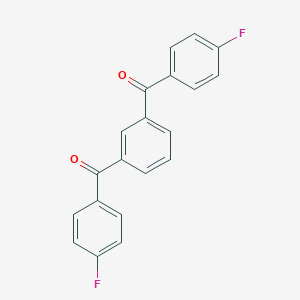
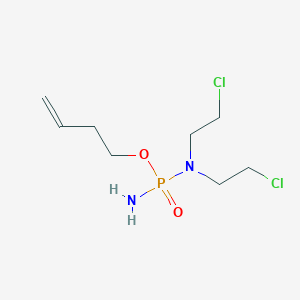
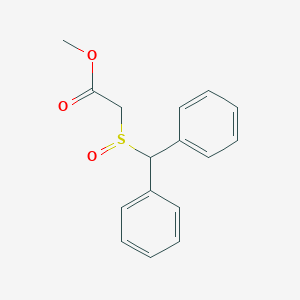
![(2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine](/img/structure/B22876.png)
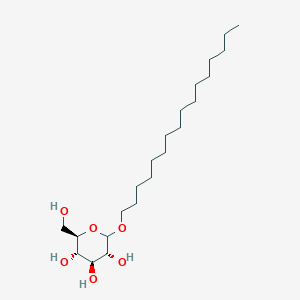
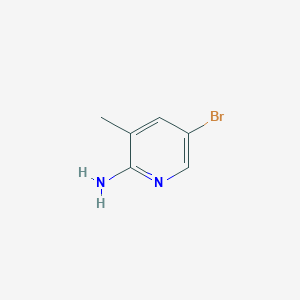
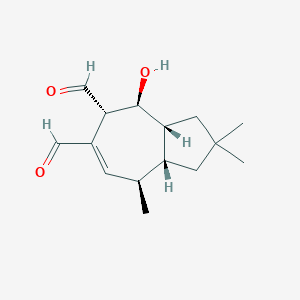
![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)
